3-Chloroaniline
Overview
Description
3-Chloroaniline, also known as 3-chlorobenzenamine, is an organic compound with the molecular formula C6H6ClN. It is a derivative of aniline where a chlorine atom is substituted at the third position of the benzene ring. This compound is a vital intermediate in the chemical industry, with applications in the production of herbicides, pharmaceuticals, dyes, pigments, insecticides, and agricultural chemicals .
Mechanism of Action
Target of Action
3-Chloroaniline, a derivative of aniline, is an organic compound that primarily targets the endocrine system . It is used as an intermediate in the production of various products, including dyes, pesticides, and pharmaceuticals .
Mode of Action
It is known to form ahydrogen bond with water in its protonated form . This interaction could potentially influence its behavior in biological systems.
Biochemical Pathways
This compound can be degraded by certain bacteria, such as Acinetobacter baumannii strain GFJ1 . This bacterium was isolated from soil and uses this compound as a sole source of carbon, nitrogen, and energy under both aerobic and anaerobic conditions . The degradation process follows the Edward model . The aerobic utilization of this compound is stimulated with the addition of sodium nitrate and citrate .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in ethanol, ether, acid solution, and organic solvents . This suggests that its bioavailability could be influenced by these solvents.
Result of Action
Due to its potential impact on the endocrine system , it could potentially disrupt hormonal balance and related physiological processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its degradation by Acinetobacter baumannii strain GFJ1 is affected by the presence of co-substrates and this compound concentrations . Furthermore, the compound’s action can be influenced by its physical state, which can change with temperature .
Biochemical Analysis
Biochemical Properties
3-Chloroaniline interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be degraded by the enzyme toluene dioxygenase from Pseudomonas putida T57 . This interaction involves the oxidation of this compound, which is a key step in its biodegradation process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to influence the biofilm formation of bacteria such as Comamonas testosteroni . The exposure to this compound greatly reduced the retention of C. testosteroni cells in packed-bed bioreactors . This could be attributed to the altered bacterial motility and cell surface hydrophobicity .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to interact with a phenol monooxygenase followed by ortho-cleavage of the aromatic ring, and a benzoate dioxygenase followed by meta-cleavage of the aromatic ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving bench-scale bioreactors, it was found that microbial communities adapted to biologically degrade this compound within three weeks of the experiment .
Metabolic Pathways
This compound is involved in specific metabolic pathways. For instance, it has been found to be utilized by Acinetobacter baumannii strain GFJ1 as a sole source of carbon, nitrogen, and energy under both aerobic and anaerobic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroaniline can be synthesized through various methods. One commonly used method involves the low-pressure hydrogenation of 3-chloronitrobenzene in the liquid phase. This process utilizes noble metal and/or noble metal sulfide catalysts. To prevent dehalogenation, metal oxides are added to the reaction mixture. The yield of this method is approximately 98%, making it an efficient process . Another method involves the catalytic hydrogenation of chloronitrobenzene using a suitable catalyst to facilitate the reduction reaction . Additionally, this compound can be synthesized by reducing chloronitrobenzene with sodium hydrosulfide .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of 3-chloronitrobenzene using noble metal catalysts under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloronitrobenzene.
Reduction: It can be reduced to form this compound from 3-chloronitrobenzene.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or sodium hydrosulfide are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: 3-chloronitrobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: It is studied for its effects on microbial communities and its role in bioaugmentation processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Aniline: The parent compound without the chlorine substitution.
2-Chloroaniline: Chlorine substituted at the second position.
4-Chloroaniline: Chlorine substituted at the fourth position.
Comparison:
Reactivity: 3-Chloroaniline is more reactive in electrophilic aromatic substitution reactions compared to aniline due to the electron-withdrawing effect of the chlorine atom.
Properties
IUPAC Name |
3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCRKVUWYDDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN, Array | |
Record name | M-CHLOROANILINE | |
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Related CAS |
104350-18-7, 141-85-5 (hydrochloride) | |
Record name | Benzenamine, 3-chloro-, homopolymer | |
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Record name | 3-Chloroaniline | |
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DSSTOX Substance ID |
DTXSID0024761 | |
Record name | 3-Chloroaniline | |
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Molecular Weight |
127.57 g/mol | |
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Physical Description |
M-chloroaniline is a colorless to light amber liquid with a sweet odor. (NTP, 1992), Colorless to light amber, tends to darken during storage; [HSDB], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |
Record name | M-CHLOROANILINE | |
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Boiling Point |
446.9 °F at 760 mmHg (NTP, 1992), 230.5 °C | |
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Flash Point |
255 °F (NTP, 1992), 255 °F, 118 °C c.c. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in most common organic solvents, Miscible in ethanol, ether, and acetone, In water, 5,400 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 | |
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Density |
1.216 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2150 at 22 °C/4 °C, Relative density (water = 1): 1.216 | |
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Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
less than 0.1 mmHg at 86 °F ; 1 mmHg at 146.3 °F; 760 mmHg at 443.3 °F (NTP, 1992), 0.06 [mmHg], 0.066 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9 | |
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Color/Form |
Colorless to light amber, tends to darken during storage | |
CAS No. |
108-42-9 | |
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Melting Point |
13.5 °F (NTP, 1992), -10.4 °C, -10 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19977 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-chloroaniline?
A1: this compound has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol.
Q2: Are there any spectroscopic data available for this compound characterization?
A2: Yes, several studies have utilized spectroscopic techniques to characterize this compound. These techniques include:
- UV/Vis Spectrophotometry: Employed to quantify 3-CA concentrations in aqueous solutions. [, ]
- IR Spectroscopy: Used to identify functional groups and confirm the structure of poly(this compound) synthesized via chemical polymerization. [, ]
- 1H NMR Spectroscopy: Employed to analyze the structure of this compound containing polymers and derivatives. [, , , ]
- 13C NMR Spectroscopy: Utilized for structural elucidation of this compound containing dyes. [, ]
Q3: How is this compound degraded in the environment?
A3: Biodegradation plays a significant role in the environmental fate of 3-CA. Microbial communities, especially those found in activated sludge systems, can adapt to degrade 3-CA. Research suggests two potential pathways:
- Pathway 1: Involves phenol monooxygenase, leading to ortho-cleavage of the aromatic ring. []
- Pathway 2: Employs benzoate dioxygenase, followed by meta-cleavage of the aromatic ring. []
Q4: Which bacterial genera are associated with this compound degradation?
A4: Studies have identified several bacterial genera potentially contributing to 3-CA degradation, including Gemmatimonas, OLB8, and Taibaiella. Specifically, OLB8 was found to be significantly enriched in reactors exposed to 3-CA. []
Q5: What are the environmental concerns regarding this compound?
A5: As a widely used industrial chemical, 3-CA can contaminate water and soil, posing risks to ecosystems. [, , , , , ] Its persistence and potential toxicity warrant investigation into its environmental fate and the development of efficient remediation strategies.
Q6: How can this compound be removed from contaminated water?
A6: Several methods have been explored for 3-CA removal from wastewater, including:
- Bioaugmentation: Introducing specialized bacteria like Comamonas testosteroni into activated sludge systems enhances 3-CA degradation. [, , , ]
- Adsorption: Utilizing treated coffee waste or potato skin as adsorbents has shown promise in removing 3-CA from aqueous solutions. [, ]
Q7: What are the applications of this compound?
A7: this compound serves as a key precursor in various industrial processes, including:
- Dye Synthesis: Used in the production of disperse dyes for polyester and nylon fabrics, known for their sublimation and light fastness. [, ]
- Herbicide Production: Acts as a precursor to herbicides like chlorpropham, commonly used as a potato sprout inhibitor. []
- Polymer Synthesis: Utilized in the preparation of polyimides with desirable thermal stability and solubility in polar solvents. []
Q8: Is this compound compatible with different materials?
A8: The material compatibility of 3-CA depends on the specific application and conditions. For instance, studies have explored its use in:
- Polyimide Synthesis: 3-CA-based polyimides exhibited good solubility in polar solvents, suggesting compatibility and potential for processing. []
- Hydrogel Contact Lenses: Incorporating 3-CA into hydrogel contact lens materials influenced their physical properties like refractive index and water content. []
Q9: How does this compound affect the stability of materials?
A9: The impact of 3-CA on material stability is highly dependent on the material and its intended use. Research indicates:
- Hydrogel Contact Lenses: The addition of 3-CA to hydrogel contact lenses resulted in decreased water content, potentially impacting their durability and performance. []
Q10: How is this compound metabolized in mammals?
A10: In rats, 3-CA is primarily metabolized in the liver via cytochrome P-450-mediated reactions. The main metabolic product identified is 3-chloroacetanilide. []
Q11: Is this compound toxic?
A11: While not extensively studied, 3-CA's classification as an aromatic amine raises concerns about potential toxicity. Studies have reported that 3-CA exposure negatively affects nitrifying bacteria in wastewater treatment systems. []
Q12: What analytical techniques are employed to detect and quantify this compound?
A12: Various analytical methods are available for 3-CA detection and quantification, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, HPLC is widely used to analyze 3-CA residues in crops, food products like potatoes, and environmental samples. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique enables the identification and quantification of 3-CA and its metabolites in biological samples like urine. []
- Voltammetry: Offers a sensitive method for determining 3-CA concentrations in mixtures alongside other chloroaniline isomers. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.